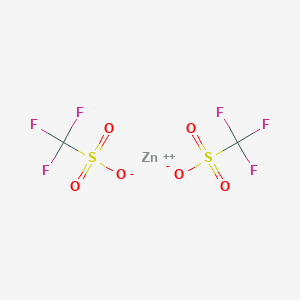

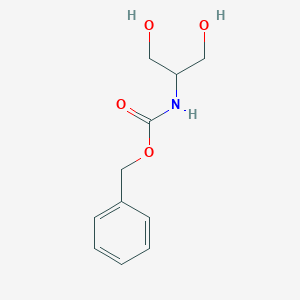

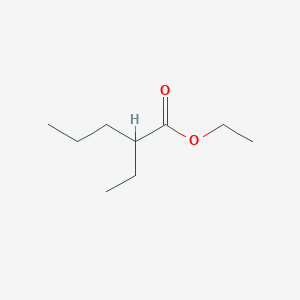

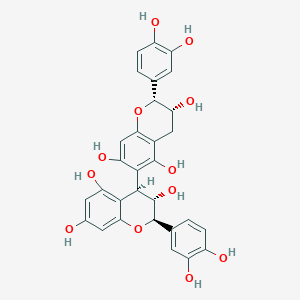

![molecular formula C21H18N4O3 B153780 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide CAS No. 128050-93-1](/img/structure/B153780.png)

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide, also known as CPI-613, is a novel anticancer agent that has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. CPI-613 is a small molecule that selectively targets the altered metabolism of cancer cells, specifically the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) pathways.

Mecanismo De Acción

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide works by targeting the altered metabolism of cancer cells. Specifically, it inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are overexpressed in many cancer cells. By inhibiting these enzymes, 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide disrupts the TCA cycle and OXPHOS pathways, leading to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.

Efectos Bioquímicos Y Fisiológicos

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has been shown to induce a variety of biochemical and physiological effects in cancer cells. These include a decrease in ATP production, an increase in reactive oxygen species (ROS) production, and an alteration in mitochondrial morphology and function. In addition, 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has been shown to inhibit the activity of several key signaling pathways involved in cancer cell survival and proliferation, including the PI3K/Akt/mTOR and MAPK/ERK pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially attractive therapeutic option for cancer treatment. However, one limitation is its relatively short half-life, which may limit its efficacy in vivo. In addition, further studies are needed to determine the optimal dosing and administration schedule for 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide.

Direcciones Futuras

There are several potential future directions for 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide research. One area of interest is its potential as a combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. In addition, further studies are needed to determine the optimal dosing and administration schedule for 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide, as well as its potential as a therapeutic option for other types of cancer. Finally, the development of more potent and selective analogs of 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide may lead to improved efficacy and reduced toxicity.

Métodos De Síntesis

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is synthesized through a multistep process that involves the condensation of 2-oxindole with cyclopropane carboxylic acid, the subsequent reduction of the resulting cyclopropane ketone, and the coupling of the resulting intermediate with the appropriate amine and acid chloride.

Aplicaciones Científicas De Investigación

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has been extensively studied for its potential as an anticancer agent. Numerous preclinical studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines, including pancreatic, lung, ovarian, and liver cancers. In addition, 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has been shown to enhance the efficacy of standard chemotherapy agents and radiation therapy.

Propiedades

Número CAS |

128050-93-1 |

|---|---|

Nombre del producto |

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |

Fórmula molecular |

C21H18N4O3 |

Peso molecular |

374.4 g/mol |

Nombre IUPAC |

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |

InChI |

InChI=1S/C21H18N4O3/c22-20(28)24-6-4-13-14-8-16(23-15(14)1-2-17(13)24)19(27)25-10-11-9-21(11)5-3-12(26)7-18(21)25/h1-3,5,7-8,11,23H,4,6,9-10H2,(H2,22,28) |

Clave InChI |

VKZYPBUKCLKSFV-UHFFFAOYSA-N |

SMILES |

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |

SMILES canónico |

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |

Otros números CAS |

128050-93-1 |

Sinónimos |

Benzo(1,2-B:4,3-B')dipyrrole-3(2H)-carboxamide, 7-((1A,2-dihydro-5-oxo-1H-cycloprop(C)indol-3(5H)-yl)carbonyl)-1,6-dihydro-, (1as)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.